Beta-defensin C7 precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
PLSCRRKGGICILIRCPGPMRQIGTCFGRPVKCCR |
Origin of Product |
United States |
Genomic Organization and Evolutionary Biology of Beta Defensin C7 Precursor
Gene Locus and Genomic Architecture of Beta-Defensin Clusters
The gene encoding the Beta-defensin C7 precursor, DEFB107, is located on human chromosome 8 at position 8p23.1. nih.gov This region is notable for containing a dense cluster of beta-defensin genes. The genomic architecture of this locus is highly complex and variable among individuals. The beta-defensin gene cluster on chromosome 8p23.1 includes DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107. researchgate.netjabg.org
A prominent feature of this genomic region is its significant copy number variation (CNV). jabg.org The entire beta-defensin gene cluster, including DEFB107, is part of a repeatable unit that is present in variable numbers in the genomes of different individuals. jabg.orgcore.ac.uk Studies have shown that the diploid copy number of this cluster can range from two to as many as twelve. researchgate.net The most common copy number in human populations is four per diploid genome. researchgate.net This high level of structural variation is thought to be mediated by segmental duplications, which are large, repetitive blocks of DNA that can facilitate genomic rearrangements. nih.gov The genes within this cluster, including DEFB107, exhibit strictly concordant copy number variation, meaning they are duplicated or deleted as a single block. core.ac.ukfrontiersin.org
The complex and repetitive nature of the 8p23.1 region makes it a challenging area of the human genome to accurately assemble, and it contains gaps even in recent reference genome builds. nih.gov The beta-defensin cluster is located within one of two complex segmental duplications known as REPD (distal repeat) and REPP (proximal repeat), which are involved in polymorphic inversions. nih.gov
The typical gene structure for beta-defensins, including presumably DEFB107, consists of two exons. The first exon generally encodes the 5' untranslated region and a signal peptide, while the second exon encodes the mature, functional peptide. This bipartite structure allows for the separation of the secretory signal from the final active protein.
Table 1: Genes within the Copy Number Variable Beta-Defensin Cluster on Chromosome 8p23.1
| Gene Name | Encoded Protein |
| DEFB4 | Beta-defensin 4 |
| DEFB103 | Beta-defensin 103 |
| DEFB104 | Beta-defensin 104 |
| DEFB105 | Beta-defensin 105 |
| DEFB106 | Beta-defensin 106 |
| DEFB107 | Beta-defensin 107 (this compound) |
Comparative Genomics of this compound Orthologs Across Species
Comparative genomic analyses have revealed the presence of orthologs for the beta-defensin genes located on human chromosome 8p23.1 in various primate species, indicating a shared ancestry of this gene cluster. Orthologs for the genes within this cluster, including DEFB107, have been identified in the genome of the baboon (Papio anubis). researchgate.net The conservation of this gene cluster suggests it was established before the divergence of humans and baboons over 23 million years ago. nih.gov
Table 2: Presence of this compound (DEFB107) Orthologs in Selected Species
| Species | Common Name | Chromosomal Locus of Orthologous Cluster |
| Homo sapiens | Human | 8p23.1 |
| Pan troglodytes | Chimpanzee | Chromosome 8 |
| Gorilla gorilla | Gorilla | Chromosome 8 |
| Pongo pygmaeus | Orangutan | Chromosome 8 |
| Macaca mulatta | Rhesus macaque | Chromosome 8 |
| Papio anubis | Baboon | Not specified |
Molecular Evolutionary Analysis of this compound Gene Duplication and Diversification
The beta-defensin gene family has expanded throughout vertebrate evolution, likely from a common ancestral gene, through processes of gene duplication. nih.gov The cluster on chromosome 8p23.1, which contains DEFB107, is a clear example of this evolutionary mechanism. It is believed to have arisen through a series of local, tandem duplication events. researchgate.netnih.gov Following these duplications, the resulting paralogous genes, such as DEFB107 and its neighbors, have undergone substantial sequence divergence. nih.gov
Phylogenetic analyses suggest that the genes within this cluster, including DEFB105, DEFB106, DEFB107, and DEFB108, are more closely related to DEFB104 than to other beta-defensins in the same cluster like DEFB4 or DEFB103. researchgate.net This indicates that a series of duplication events from a DEFB104-like ancestor likely gave rise to a significant portion of this gene cluster. This expansion of the gene family occurred before the divergence of humans and baboons, signifying that this diverse set of defensin (B1577277) genes has been maintained in primate lineages for millions of years. nih.gov
The process of gene duplication provides the raw material for the evolution of new functions. After a gene is duplicated, one copy can maintain the original function while the other is freer to accumulate mutations, potentially leading to a new, related function (neofunctionalization) or a partitioning of the original function (subfunctionalization).
Positive Selection and Functional Adaptation in Beta-Defensin Evolution
The evolution of the beta-defensin gene cluster on chromosome 8p23.1 is characterized by a remarkable pattern of selection. While the first exons of these genes, which encode the signal peptides, show relative stasis, the second exons, encoding the mature peptides, have diverged rapidly. researchgate.net This rapid divergence is driven by positive selection, an evolutionary process where new, advantageous mutations are favored and spread through a population. researchgate.netnih.gov
Positive selection is a hallmark of genes involved in host-pathogen co-evolution. The constant pressure from evolving pathogens drives the diversification of host defense molecules like beta-defensins. For the beta-defensin genes at this locus, positive selection has disproportionately favored amino acid changes that alter the electrostatic charge of the mature peptide. researchgate.net These changes can affect the antimicrobial spectrum and potency of the defensin, as well as its ability to act as an immunomodulatory signaling molecule.
This adaptive evolution allows for a diverse repertoire of defensin molecules, enhancing the host's ability to combat a wide range of pathogens. The functional adaptation of this compound and its paralogs is therefore a direct consequence of the intense and ongoing evolutionary arms race between the host's innate immune system and microbial pathogens. nih.gov
Molecular Biology and Biosynthesis of Beta Defensin C7 Precursor
Gene Expression and Transcriptional Regulation
The expression of beta-defensin genes is controlled at the transcriptional level and is tailored to respond effectively to the presence of microbial threats. This regulation allows for both a constant state of readiness and a rapid, amplified response upon infection. frontiersin.org
Basal and Inducible Expression Patterns
Beta-defensin expression follows two main patterns: constitutive (basal) and inducible. Some beta-defensins, such as human beta-defensin 1 (hBD-1), are expressed constitutively in epithelial tissues, providing a constant antimicrobial shield. nih.gov In contrast, the expression of other beta-defensins, like human beta-defensin 2 (hBD-2) and Tracheal Antimicrobial Peptide (TAP), is low under normal conditions but is strongly induced in response to microbial invasion or inflammatory signals. nih.govnih.gov This inducible expression ensures that a potent defense is mounted precisely when and where it is needed. For instance, hBD-2 expression is significantly upregulated in skin, lung, and tracheal tissues after exposure to pathogens.
Regulatory Elements and Transcription Factor Binding Sites (e.g., NF-κB, NF–IL-6)
The induction of beta-defensin gene expression is largely governed by cis-regulatory elements within the promoter region of these genes. nih.gov These DNA sequences serve as binding sites for various transcription factors that initiate the process of gene transcription. Key among these are the binding sites for Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF-IL-6). nih.govnih.gov The promoters of inducible beta-defensins, such as TAP and hBD-2, contain conserved consensus sites for both NF-κB and NF-IL-6. nih.gov Studies have shown that these two transcription factors can act synergistically to activate the transcription of inflammatory cytokines, and a similar mechanism is crucial for the robust expression of beta-defensins during an immune response. nih.gov While NF-IL-6 may be constitutively present in the nucleus of epithelial cells, the activation and nuclear translocation of NF-κB are often triggered by specific stimuli, leading to the initiation of gene transcription. nih.gov
| Transcription Factor | Role in Beta-Defensin Regulation | Binding Site Location |
| NF-κB | Key activator of inducible expression in response to pathogens and cytokines. | Found in the 5' flanking region of inducible beta-defensin genes like TAP and hBD-2. nih.gov |
| NF-IL-6 | Works synergistically with NF-κB to enhance transcriptional activation. nih.gov | Often located adjacent to the NF-κB binding site in the promoter region. nih.gov |
Modulatory Effects of Pathogen-Associated Molecular Patterns (PAMPs) and Danger Signals
The innate immune system recognizes invading microbes through Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecular structures on pathogens. nih.gov A well-studied example is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov PAMPs are detected by host Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs). nih.gov The binding of LPS to its receptor complex on epithelial cells triggers an intracellular signaling cascade that leads to the activation of transcription factors like NF-κB. nih.gov This, in turn, drives the expression of inducible beta-defensins. nih.gov
Endogenous molecules released from damaged host cells, known as "danger signals" or alarmins, can also stimulate beta-defensin expression, alerting the immune system to tissue injury even in the absence of infection. frontiersin.org
Influence of Cytokines and Growth Factors on Beta-Defensin C7 Precursor Expression
The expression of beta-defensins is also heavily influenced by the local inflammatory environment, particularly by cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent inducers of beta-defensin expression in epithelial cells. nih.govnih.gov These cytokines are often produced by immune cells at the site of infection and act on nearby epithelial cells to bolster the antimicrobial barrier. mdpi.com The signaling pathways initiated by these cytokines converge on the activation of transcription factors like NF-κB, thereby amplifying the production of beta-defensins as part of a coordinated inflammatory response. mdpi.com For example, IL-17 can stimulate the transcription of the hBD-2 gene through the JAK and NF-κB signaling pathways. mdpi.com
| Stimulus | Effect on Beta-Defensin Expression | Mediating Factors |
| Lipopolysaccharide (LPS) | Strong induction | TLRs, NF-κB nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | NF-κB nih.gov |
| Interleukin-1 beta (IL-1β) | Potent induction | NF-κB nih.govnih.gov |
| Interleukin-17 (IL-17) | Stimulation of hBD-2 | JAK-STAT, NF-κB mdpi.com |
Protein Synthesis and Post-Translational Processing
Following transcription of the beta-defensin gene and translation of the resulting messenger RNA (mRNA), the nascent polypeptide chain undergoes critical processing steps to become a functional peptide.
Signal Peptide Cleavage and Propeptide Maturation
Beta-defensins are initially synthesized as inactive precursor proteins, or prepropeptides. nih.gov This precursor form contains an N-terminal signal peptide, which directs the protein to the endoplasmic reticulum for secretion. embopress.org This signal sequence is then cleaved off by a signal peptidase, a process that can occur co-translationally. embopress.orgnih.gov
Unlike alpha-defensins, which typically have a substantial pro-region that keeps the peptide inactive until further cleavage, beta-defensins possess very short or nonexistent propeptides. nih.govreactome.org Computational analyses suggest that for beta-defensins, cleavage by the signal peptidase alone may be sufficient to release the mature and active peptide. nih.gov This suggests that the primary control of beta-defensin activity is at the level of gene transcription rather than post-translational activation. frontiersin.orgnih.gov However, further N-terminal processing of some beta-defensins can occur after secretion, potentially generating multiple forms of the same peptide with varying levels of antimicrobial potency. nih.govreactome.org
Role of Specific Proteases (e.g., Matrix Metalloproteinase-7) in Precursor Activation and Truncation
The activation of defensin (B1577277) precursors often involves proteolytic cleavage to remove a pro-domain, thereby releasing the mature and active peptide. While matrix metalloproteinase-7 (MMP-7) is a key protease in the activation of some alpha-defensins, its role in the processing of beta-defensin precursors is more nuanced.
Research indicates that MMP-7 cleavage sites are more prevalent in the amino termini of alpha-defensin precursors compared to their beta-defensin counterparts. For instance, MMP-7 can catalyze the removal of six amino acids from the amino-terminus of the human beta-defensin 1 (HBD-1) precursor. However, other human beta-defensin precursors, such as those for HBD-2 and HBD-3, have been found to be resistant to MMP-7 cleavage. This resistance is largely attributed to the three-dimensional structure of the folded beta-defensin.
Interestingly, studies have shown that beta-defensin precursors that have not yet formed their characteristic disulfide bonds contain a cryptic MMP-7 sensitive site. This suggests that the timing of proteolytic processing relative to the folding and disulfide bond formation is a critical regulatory step. Once the mature beta-defensin peptide has achieved its native three-dimensional conformation, it is generally protected from proteolytic processing by MMP-7. It is important to note that many beta-defensin precursors exhibit antimicrobial activity even before proteolytic truncation, a feature that distinguishes them from most alpha-defensins which are typically inactive until their pro-domains are removed.
While MMP-7 has a defined, albeit limited, role, other proteases such as chymotrypsin (B1334515) have been shown to generate truncated forms of HBD-1 in vitro. However, the full range of proteases responsible for the in vivo processing of various beta-defensin precursors is still an area of active investigation.
Disulfide Bond Formation and Three-Dimensional Folding
A hallmark of defensins is their compact, folded structure, which is stabilized by three intramolecular disulfide bonds. In beta-defensins, these bonds form a characteristic and conserved pattern of connectivity between their six cysteine residues: the first cysteine bonds with the fifth (Cys1-Cys5), the second with the fourth (Cys2-Cys4), and the third with the sixth (Cys3-Cys6).
This specific disulfide bridging is essential for the formation of the defensin's tertiary structure, which typically includes a three-stranded antiparallel β-sheet. The process by which these bonds are formed is known as oxidative folding. This complex process ensures the correct pairing of cysteine residues, leading to a thermodynamically stable and biologically active peptide. While the precise enzymatic machinery guiding this process in vivo is not fully elucidated, it is a critical step in defensin biosynthesis.
The stability conferred by these disulfide bonds is significant. For example, the three-dimensional structure of mature beta-defensins protects them from cleavage by proteases like MMP-7. The folding of the peptide buries certain cleavage sites, rendering them inaccessible to enzymatic action. The importance of this stable, folded structure is further highlighted by the fact that while disulfide bonds are crucial for the chemotactic (immune cell-attracting) functions of some beta-defensins, they are not always absolutely required for their direct antimicrobial activity.
| Cysteine Residue Pair | Connectivity Pattern |
|---|---|
| Cysteine 1 and Cysteine 5 | Cys1-Cys5 |
| Cysteine 2 and Cysteine 4 | Cys2-Cys4 |
| Cysteine 3 and Cysteine 6 | Cys3-Cys6 |
Other Post-Translational Modifications (e.g., Glycosylation, Sialylation) and their Functional Implications
Beyond proteolytic cleavage and disulfide bond formation, other post-translational modifications such as glycosylation and sialylation can occur and have significant functional implications for beta-defensins and other antimicrobial peptides.
Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins or peptides. This is one of the most common post-translational modifications and can influence the stability, solubility, and biological activity of the modified molecule. lshtm.ac.uknih.gov For antimicrobial peptides, glycosylation can enhance their antimicrobial potency, improve their stability against proteases, and modulate their interaction with host cells. researchgate.netnih.gov There are several types of glycosylation, with O-linked glycosylation (attachment to serine or threonine residues) being particularly relevant for some antimicrobial peptides. researchgate.net The absence of these glycan modifications on certain naturally glycosylated peptides can lead to a loss of their antimicrobial efficacy. lshtm.ac.uk
Sialylation , the addition of sialic acid residues to the terminal positions of glycans, is another important modification. Sialylation plays a crucial role in a variety of biological processes, including cell-cell recognition and immune responses. nih.gov In the context of beta-defensins, sialylation has been shown to be functionally significant. For example, beta-defensin 126 (DEFB126) is a highly sialylated glycoprotein (B1211001) that plays a vital role in male fertility. nih.gov The high levels of sialylation on DEFB126 are necessary for sperm to navigate the female reproductive tract effectively. nih.gov This modification creates a negatively charged surface on the sperm, which is thought to reduce resistance in the cervical mucus and prevent the sperm from being targeted by the female immune system. nih.gov
| Modification | Potential Functional Implication | Example |
|---|---|---|
| Proteolytic Truncation | Activation of the peptide, modulation of antimicrobial potency. | Amino-terminal processing of HBD-1. |
| Disulfide Bond Formation | Stabilization of the three-dimensional structure, protection from proteolysis, essential for chemotactic activity. | Conserved Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern in human beta-defensins. |
| Glycosylation | Enhanced antimicrobial activity, increased stability and solubility. lshtm.ac.uknih.gov | Observed in various antimicrobial peptides, enhancing their function. researchgate.net |
| Sialylation | Mediation of specific biological interactions, immune evasion. | Sialylation of beta-defensin 126 is crucial for sperm function. nih.gov |
Structural Biology and Functional Relationships of Beta Defensin C7 Precursor
Core Structural Motif and Cysteine Connectivity
The AvBD7 precursor is synthesized as a prepropeptide, which consists of a signal peptide, a minimal or absent pro-piece, and the mature peptide. The mature AvBD7 peptide exhibits the canonical β-defensin structural fold, which is characterized by a triple-stranded antiparallel β-sheet. mdpi.com This core motif is stabilized by a specific arrangement of three intramolecular disulfide bonds.
The cysteine connectivity in β-defensins, including AvBD7, follows a Cys1-5, Cys2-4, and Cys3-6 pattern. frontiersin.org This contrasts with α-defensins, highlighting a key structural difference between these defensin (B1577277) families. For AvBD7, the region between the predicted signal peptide and the mature sequence is notably short, comprising as little as a single glycine (B1666218) residue, suggesting it may not have a functional pro-piece in the same way that α-defensins do. asm.org Following translation and translocation, the signal peptide is cleaved, and the mature peptide undergoes further modifications. Mass spectrometry analyses have revealed post-translational modifications in the mature AvBD7, specifically the cyclization of the N-terminal glutamine residue to form pyroglutamic acid. asm.org
| Structural Component | Description |
|---|---|
| Precursor Form | Synthesized as a prepropeptide. |
| Signal Peptide | Directs the protein for secretion and is subsequently cleaved. |
| Pro-piece | Minimal, potentially only a single glycine residue. asm.org |
| Mature Peptide | Contains the core structural motif and is biologically active. |
| Core Structural Motif | Triple-stranded antiparallel β-sheet. mdpi.com |
| Cysteine Connectivity | Cys1-5, Cys2-4, Cys3-6 disulfide bridges. frontiersin.org |
| Post-translational Modifications | N-terminal glutaminyl cyclization to pyroglutamic acid in the mature peptide. asm.org |
Structural Determinants of Biological Activity
A key structural feature of AvBD7 identified through two-dimensional NMR spectroscopy is a salt bridge between Asp9 and Arg12. researchgate.net This interaction is thought to contribute to the remarkable resistance of AvBD7 to proteolysis, allowing it to remain active in environments rich in proteases, such as sites of inflammation. researchgate.net The distribution of cationic and hydrophobic residues on the peptide's surface creates an amphipathic character that is fundamental to its interaction with and disruption of microbial membranes. AvBD7 exhibits strong activity against Gram-negative bacteria, which is a key aspect of its functional profile. asm.org
| Structural Feature | Functional Significance |
|---|---|
| Three-Dimensional Fold | Essential for optimal antimicrobial activity. nih.gov |
| Salt Bridge (Asp9-Arg12) | Contributes to resistance against proteolytic degradation. researchgate.net |
| Cationic and Hydrophobic Residue Distribution | Creates an amphipathic surface that facilitates interaction with and disruption of microbial membranes. |
| Potent Activity Against Gram-Negative Bacteria | A defining characteristic of its antimicrobial spectrum. asm.org |
Oligomerization States and Their Functional Relevance
The oligomerization of defensins is a known mechanism that can enhance their antimicrobial efficacy. By forming dimers or higher-order oligomers, defensins can create pores in bacterial membranes or aggregate on the membrane surface, leading to cell lysis. nih.gov The correct disulfide bonding and subsequent oligomerization can significantly impact the function of β-defensins. frontiersin.org
While the oligomerization of β-defensins as a class is recognized, specific studies on the oligomeric state of AvBD7 are not extensively detailed in the available literature. However, based on the behavior of other β-defensins, it is plausible that AvBD7 may also form dimers or other oligomers to exert its antimicrobial effects. The functional relevance of such potential oligomerization would likely be an enhanced ability to permeabilize and disrupt the integrity of microbial cell membranes.
Computational Modeling and Prediction of Beta-Defensin C7 Precursor Structure-Function
Computational modeling and simulation are powerful tools for investigating the structure-function relationships of peptides like the AvBD7 precursor. Such approaches can predict the three-dimensional structure of the peptide, analyze its surface properties, and simulate its interactions with microbial membranes.
The three-dimensional structure of the mature AvBD7 has been determined using two-dimensional NMR spectroscopy, providing a solid experimental basis for computational studies. researchgate.net This structural data has been used to analyze features such as the electrostatic and hydrophobic surface areas, which are critical for its biological activity. researchgate.net While detailed computational studies specifically on the AvBD7 precursor are not widely published, in silico predictions have been used to suggest that the maturation of β-defensins, in general, occurs via cleavage by a signal peptidase. asm.org
Computational approaches have also been employed to explore the dimerization and oligomerization of other β-defensins, providing insights into how these peptides might assemble at the membrane surface. nih.gov Such models can help in understanding the precise mechanisms of membrane disruption and can guide the design of synthetic peptides with enhanced antimicrobial properties.
Cellular and Tissue Distribution of Beta Defensin C7 Precursor
Localization of Beta-Defensin C7 Precursor mRNA and Protein in Mammalian Tissues
Transcriptomic analyses have identified the expression of DEFB107 mRNA across a range of human tissues. While direct, comprehensive protein expression data for HBD-7 remains limited in many tissues, the presence of its mRNA is a strong indicator of its synthesis at these locations. Beta-defensins are generally produced by epithelial cells at mucosal surfaces. nih.gov
The enteric mucosa serves as a vast interface with the external environment, requiring a robust innate immune barrier. Evidence from transcriptomic databases indicates the expression of DEFB107 mRNA in both the small intestine and the colon. In the gut, beta-defensins are typically expressed by enterocytes, the most abundant epithelial cell type. nih.gov While alpha-defensins are famously secreted by Paneth cells in the crypts of the small intestine, beta-defensins contribute to the antimicrobial shield along the length of the intestines. nih.govbyjus.com The expression in the colon is particularly significant for managing the dense commensal microbial populations and protecting against pathogens. byjus.com
| Tissue | Component | mRNA Expression Level (Transcriptomic Data) | Likely Cellular Source |
|---|---|---|---|
| Small Intestine | Enteric Mucosa | Detected | Enterocytes |
| Colon | Enteric Mucosa | Detected | Enterocytes |
The bone marrow is the primary site of hematopoiesis, where various immune cells, including granulocytes, are generated. Defensins are a well-known component of the antimicrobial arsenal (B13267) of neutrophils, which mature in the bone marrow. Transcriptomic analysis has confirmed the presence of DEFB107 mRNA in human bone marrow samples. This suggests that the this compound may be synthesized during the maturation of myeloid cell lines within the bone marrow, destined to be a component of mature immune cells.
| Tissue | Primary Function | mRNA Expression Level (Transcriptomic Data) | Potential Cellular Source |
|---|---|---|---|
| Bone Marrow | Hematopoiesis | Detected | Myeloid Precursor Cells |
Beyond the gut and bone marrow, DEFB107 mRNA shows a distinct and often strong expression pattern in other tissues, highlighting its diverse roles. Notably high levels of constitutive expression have been reported in the oral mucosa, specifically in gingival keratinocytes, and in the testis. Its presence in the oral cavity underscores its role in maintaining homeostasis in a microbe-rich environment. Other epithelial surfaces where beta-defensins are commonly found include the skin and the respiratory and urogenital tracts. nih.gov Some beta-defensins are also expressed by various immune cells, including monocytes, macrophages, and dendritic cells. nih.gov
Subcellular Localization and Secretion Mechanisms
Beta-defensins are synthesized as precursor proteins that undergo processing to become active peptides. The general pathway for secreted proteins is followed, beginning with synthesis on ribosomes and entry into the endoplasmic reticulum. The "precursor" designation of Beta-defensin C7 refers to its form after the initial signal peptide is cleaved but before any further C- or N-terminal processing that might occur to yield the mature, active HBD-7 peptide.
Unlike alpha-defensins, which are stored in high concentrations within the granules of neutrophils and Paneth cells, beta-defensins in epithelial cells are not typically stored in large granular compartments. nih.govnih.gov Instead, they are believed to be secreted upon synthesis through the constitutive secretory pathway. nih.gov The precursor is processed by signal peptidases as it is secreted from the cell. nih.gov This mechanism allows for a rapid response to external stimuli at the mucosal surface. The specific proteases involved in the final maturation of the HBD-7 precursor into its most active form in the extracellular space are not fully characterized.
Dynamic Changes in Tissue Distribution in Response to Environmental Stimuli
The expression of beta-defensins can be either constitutive (continuously expressed) or inducible (upregulated in response to specific triggers). nih.gov This regulation allows the innate immune system to maintain a baseline defense while also mounting a stronger response when challenged.
Evidence suggests that HBD-7 expression is primarily constitutive in certain tissues, such as the oral mucosa and testis. This constant production provides a steady-state antimicrobial barrier.
In contrast, many other beta-defensins, such as HBD-2, are highly inducible. pamgene.com Their expression is significantly upregulated in epithelial cells following exposure to environmental stimuli, including:
Microbial Products: Components like lipopolysaccharide (LPS) from Gram-negative bacteria can trigger defensin (B1577277) expression.
Pro-inflammatory Cytokines: Signaling molecules such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of beta-defensin genes.
This induction is often mediated by the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB). While direct studies demonstrating the induction of HBD-7 in the enteric mucosa or bone marrow by specific pathogens or cytokines are limited, its membership in the beta-defensin family suggests it may be subject to similar regulatory pathways in inflammatory contexts. The balance between constitutive and inducible expression allows for both constant surveillance and an amplified defense during infection or inflammation.
| Regulation Type | Description | Example Beta-Defensin | Relevance to HBD-7 |
|---|---|---|---|
| Constitutive | Gene is expressed continuously at a relatively constant level. | HBD-1, HBD-7 (in oral mucosa) | Observed in specific tissues, providing a constant protective barrier. |
| Inducible | Gene expression is upregulated in response to specific stimuli (e.g., pathogens, cytokines). | HBD-2 | Potential for upregulation in inflammatory settings, though direct evidence is limited. |
Mechanisms of Biological Action of Beta Defensin C7 Precursor
Host Defense Mechanisms
Beta-defensins are crucial components of the innate immune system, providing a first line of defense against invading pathogens. nih.gov These small, cationic peptides exert a variety of antimicrobial and immunomodulatory functions. nih.gov
Beta-defensins exhibit a broad spectrum of antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. nih.govlatrobe.edu.au Their cationic nature facilitates an initial electrostatic attraction to the negatively charged microbial cell surfaces. frontiersin.org The specific antimicrobial efficacy can vary among different beta-defensins and target microorganisms. For instance, some beta-defensins are highly effective against Gram-negative bacteria like E. coli and P. aeruginosa, as well as the fungus Candida albicans, but may only have a bacteriostatic effect on Gram-positive bacteria such as Staphylococcus aureus. nih.gov
The antiviral activity of beta-defensins is achieved through various mechanisms, including direct binding to the virions and modulation of host cell-surface receptors to disrupt viral entry and replication. frontiersin.org
Table 1: General Antimicrobial Spectrum of Beta-Defensins
| Pathogen Type | Examples | General Efficacy |
|---|---|---|
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Generally high |
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | Variable (bactericidal to bacteriostatic) |
| Fungi | Candida albicans | Generally high |
A primary mechanism of beta-defensin antimicrobial action is the permeabilization and disruption of microbial cell membranes. frontiersin.org This process is initiated by the electrostatic attraction between the cationic defensin (B1577277) peptides and the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Following this initial binding, beta-defensins can disrupt the membrane through several proposed models:
Carpet Model: In this model, the defensin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and subsequent membrane disintegration.
Pore Formation: Beta-defensins can also insert into the lipid bilayer and aggregate to form transmembrane pores or channels. These pores disrupt the integrity of the membrane, leading to the leakage of essential intracellular contents and ultimately, cell death. nih.govfrontiersin.org
The specific mechanism of membrane disruption can depend on the concentration of the defensin, the lipid composition of the target membrane, and the specific beta-defensin involved.
Beyond direct membrane disruption, beta-defensins can also interfere with essential microbial cellular processes. Evidence suggests that some beta-defensins can inhibit the synthesis of the bacterial cell wall. nih.gov By targeting and binding to lipid II, a precursor molecule in the peptidoglycan synthesis pathway, they can block the formation of the protective cell wall, leading to bacterial lysis.
Furthermore, upon entering the microbial cell, beta-defensins can interact with intracellular targets, including DNA and RNA, thereby inhibiting nucleic acid synthesis and other vital metabolic processes. frontiersin.org
Certain beta-defensins have been shown to neutralize the activity of bacterial toxins. nih.gov They can bind to and promote the unfolding of these toxins, leading to their aggregation and precipitation, which abrogates their toxic effects. nih.gov This mechanism of action is crucial in mitigating the damage caused by toxin-producing bacteria during an infection. The ability of defensins to neutralize toxins appears to be broad, targeting a variety of toxins with different structures and functions. mdpi.commdpi.com
Immunomodulatory Roles
Beta-defensins act as chemoattractants, recruiting various immune cells to sites of infection and inflammation. researchgate.net This chemotactic activity is mediated through their interaction with specific chemokine receptors on the surface of immune cells. For example, some human beta-defensins can bind to chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T cells, and CCR2, found on monocytes. frontiersin.org This targeted recruitment of immune cells is vital for initiating and shaping an effective adaptive immune response. The chemoattraction of neutrophils is also a key function, as these are often the first responders to sites of infection. nih.gov
Table 2: Chemotactic Activity of Beta-Defensins on Immune Cells
| Immune Cell Type | Chemokine Receptor (Example) | Functional Outcome |
|---|---|---|
| Immature Dendritic Cells | CCR6 | Initiation of adaptive immunity |
| Memory T Cells | CCR6 | Mounting a rapid secondary immune response |
| Monocytes | CCR2 | Differentiation into macrophages and dendritic cells |
Receptor-Mediated Interactions (e.g., Chemokine Receptors, Toll-Like Receptors)
Beta-defensins act as signaling molecules by binding to various host cell receptors, a key mechanism for their immunomodulatory effects. frontiersin.org Their cationic nature may facilitate promiscuous binding to several receptors. nih.govfrontiersin.org This interaction allows them to function as endogenous "alarmins," alerting the immune system to danger. frontiersin.org
Chemokine Receptors: A primary way beta-defensins bridge innate and adaptive immunity is through their interaction with chemokine receptors. frontiersin.org Notably, human beta-defensins are ligands for C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and memory T cells. researchgate.netnih.gov By binding to CCR6, they induce chemotaxis, recruiting these critical adaptive immune cells to sites of microbial invasion. frontiersin.orgresearchgate.netnih.gov This interaction is competitive with other natural ligands for CCR6, such as the chemokine CCL20. nih.gov Other chemokine receptors, like CCR2, have also been identified as interaction partners. mdpi.commdpi.com
Toll-Like Receptors (TLRs): Beta-defensins also interact with Toll-like receptors, a class of pattern recognition receptors central to innate immunity. nih.govmdpi.com For instance, human beta-defensin 3 (hBD-3) can activate antigen-presenting cells through TLR1 and TLR2. nih.gov Murine beta-defensin 2 has been shown to interact with TLR4 to induce the maturation of dendritic cells. frontiersin.orgnih.gov This interaction triggers downstream signaling pathways, such as those dependent on the adaptor protein MyD88, leading to the activation of immune responses. nih.gov
| Receptor Class | Specific Receptor | Interacting Beta-Defensin (Example) | Outcome of Interaction |
|---|---|---|---|
| Chemokine Receptors | CCR6 | Human β-defensin-2 | Chemotaxis of immature dendritic cells and memory T cells. researchgate.netnih.gov |
| Chemokine Receptors | CCR2 | Human β-defensins | Chemotaxis of immune cells. mdpi.commdpi.com |
| Toll-Like Receptors | TLR1/TLR2 | Human β-defensin-3 | Activation of antigen-presenting cells. nih.gov |
| Toll-Like Receptors | TLR4 | Murine β-defensin-2 | Maturation of dendritic cells and stimulation of T cells. frontiersin.orgnih.gov |
Modulation of Cytokine and Chemokine Production in Host Cells
Beta-defensins are potent modulators of the inflammatory milieu, capable of inducing or suppressing the production of cytokines and chemokines in host cells. Their expression is often induced by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.govnih.gov
In turn, beta-defensins can stimulate various cells, including keratinocytes and mast cells, to produce their own array of inflammatory mediators. mdpi.com Studies on human epidermal keratinocytes have shown that hBD-2 to hBD-4 can positively affect the production of cytokines like IL-6 and IL-10. mdpi.com In some contexts, however, beta-defensins can exhibit anti-inflammatory properties. For example, porcine beta-defensin 129 (pBD129) was found to attenuate inflammation induced by lipopolysaccharide (LPS) by decreasing serum concentrations of IL-1β, IL-6, and TNF-α in a mouse model. frontiersin.org Similarly, hBD-2 has been observed to reduce the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β in human peripheral blood mononuclear cells stimulated with LPS. mdpi.com This dual pro- and anti-inflammatory capability highlights their role as fine-tuners of the immune response. nih.gov
Regulation of Immune Cell Apoptosis and Survival
Beta-defensins can significantly influence the lifespan of immune cells, particularly by inhibiting apoptosis (programmed cell death). This function can prolong the inflammatory response, which is beneficial for clearing infections. nih.gov Studies have demonstrated that beta-defensins can suppress neutrophil apoptosis. nih.govfrontiersin.org This effect is achieved by modulating key apoptotic proteins; they have been shown to upregulate the anti-apoptotic protein Bcl-xL and downregulate the pro-apoptotic protein Bid, leading to decreased activity of caspase 3, a central executioner of apoptosis. frontiersin.org
Research on pBD129 further supports this anti-apoptotic role, showing it can reduce intestinal epithelial cell apoptosis in mice challenged with LPS. frontiersin.org This was associated with an increased expression of the anti-apoptotic protein Bcl-2 and decreased expression of pro-apoptotic factors like Bax, Bid, caspase-3, and caspase-9. frontiersin.org
Links Between Innate and Adaptive Immunity
A critical function of beta-defensins is to serve as a communication bridge between the initial, non-specific innate immune response and the more specialized adaptive immune response. frontiersin.orgnih.govnih.gov This link is primarily established through their ability to recruit and activate key cells of the adaptive immune system.
As previously mentioned, by acting as chemoattractants for immature dendritic cells and memory T cells via the CCR6 receptor, beta-defensins ensure that these cells are drawn to sites of infection or inflammation. researchgate.netnih.gov Dendritic cells are the most potent antigen-presenting cells, responsible for processing antigens and presenting them to T cells, thereby initiating the adaptive immune response. By promoting the maturation and activation of dendritic cells (via TLRs), beta-defensins enhance this crucial step. frontiersin.orgnih.gov This mobilization and activation of dendritic and T cells is a clear mechanism by which these innate immune peptides initiate and amplify adaptive immunity. nih.gov
Roles in Tissue Homeostasis and Regeneration (Non-Wound Healing)
Beyond their roles in infection and inflammation, beta-defensins contribute to the maintenance and regeneration of tissues, particularly epithelial barriers, in non-wound healing scenarios.
Influence on Cell Proliferation and Differentiation
Beta-defensins can stimulate the proliferation and migration of various cell types, which is essential for normal tissue turnover and maintenance. mdpi.commdpi.com Human beta-defensins have been shown to positively affect the rate of migration and proliferation of epidermal keratinocytes. mdpi.com This function is dependent on the activation of the epidermal growth factor receptor (EGFR). mdpi.com
Furthermore, there is evidence that beta-defensins can influence cell differentiation. One study demonstrated that hBD-3 could promote the osteogenic differentiation of human periodontal ligament cells, as indicated by increased alkaline phosphatase (ALP) activity, a key marker of bone formation. scienceopen.com This suggests a role in specialized tissue development and maintenance.
Contribution to Epithelial Tissue Reorganization
Maintaining the integrity of epithelial surfaces is a fundamental aspect of host defense. Beta-defensins contribute to this by influencing the processes that govern epithelial tissue structure and reorganization. Their ability to stimulate keratinocyte migration is a key component of maintaining a healthy epithelial layer. mdpi.commdpi.com
Regulatory Networks and Signaling Pathways Influencing Beta Defensin C7 Precursor
Upstream Signaling Cascades (e.g., TLR/NF-κB Pathway, MAPK Pathway)
The induction of beta-defensin gene expression is largely controlled by signaling cascades initiated by the recognition of microbial components by host pattern recognition receptors (PRRs). Among the most critical of these are the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The TLR/NF-κB pathway is a cornerstone of innate immunity and a primary driver of beta-defensin expression. mdpi.com TLRs recognize specific pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria or lipoteichoic acid from Gram-positive bacteria. mdpi.com This recognition triggers a signaling cascade that typically involves the adaptor protein MyD88. nih.govnih.gov The cascade culminates in the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation. researchgate.net This releases the NF-κB dimer (commonly a heterodimer of p65 and p50), allowing it to translocate into the nucleus. researchgate.net Once in the nucleus, NF-κB binds to specific consensus sequences in the promoter regions of beta-defensin genes, initiating their transcription. nih.gov Studies on various beta-defensins have confirmed the presence of NF-κB binding sites in their gene promoters, highlighting the conserved nature of this regulatory mechanism. nih.gov
The MAPK pathway represents another significant signaling route that regulates beta-defensin expression. researchgate.net This pathway is also activated by stimuli such as LPS. researchgate.net The MAPK cascade involves a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38 MAPK. researchgate.netnih.gov Activation of these MAPK components can lead to the activation of various transcription factors, including Activator Protein-1 (AP-1). researchgate.net The stimulation of the MAPK pathway has been shown to correlate with an increase in beta-defensin expression. researchgate.net
Table 1: Key Upstream Signaling Pathways for Beta-Defensin Expression
| Pathway | Key Stimuli | Major Components | Outcome for Beta-Defensin |
|---|---|---|---|
| TLR/NF-κB Pathway | Lipopolysaccharide (LPS), Lipoteichoic Acid | TLRs, MyD88, IKK, IκB, NF-κB (p65/p50) | Transcriptional activation of beta-defensin genes. mdpi.comnih.gov |
| MAPK Pathway | Lipopolysaccharide (LPS), Inflammatory Cytokines | ERK1/2, JNK1/2, p38 MAPK, AP-1 | Increased expression of beta-defensins. researchgate.netnih.gov |
Feedback Mechanisms Regulating Beta-Defensin C7 Precursor Expression and Activity
The expression of beta-defensins must be tightly controlled to prevent excessive inflammation and potential host tissue damage. This regulation is achieved through various feedback mechanisms that can either suppress or amplify their production and activity.
A key aspect of this regulation involves the ability of beta-defensins themselves to modulate inflammatory pathways. Some beta-defensins have been shown to suppress the very TLR signaling pathways that lead to their induction. nih.gov For example, human beta-defensin 3 (hBD3) can inhibit NF-κB signaling in cells stimulated with TLR agonists. nih.gov This suggests a negative feedback loop where the production of the defensin (B1577277) helps to dampen the inflammatory response, preventing it from becoming chronic or excessive. This anti-inflammatory activity involves the targeting of both MyD88-dependent and TRIF-dependent signaling pathways downstream of TLRs. nih.gov
Conversely, beta-defensins can also be part of a positive feedback loop that amplifies the immune response. By recruiting more immune cells to the site of infection, which in turn produce inflammatory cytokines, beta-defensins can contribute to the further induction of their own expression and that of other defense molecules. nih.gov This pro-inflammatory role is crucial for the effective clearance of pathogens. nih.gov For instance, by inhibiting the apoptosis (programmed cell death) of neutrophils, beta-defensins can prolong the activity of these key innate immune cells, thereby amplifying the local immune response. nih.gov
The balance between these pro- and anti-inflammatory feedback mechanisms is critical for maintaining homeostasis and ensuring an appropriate and effective immune response. The context of the infection, the specific pathogens involved, and the location within the body all likely play a role in determining whether the net effect of beta-defensin activity is pro- or anti-inflammatory. nih.gov
Table 3: Feedback Mechanisms Involving Beta-Defensins
| Mechanism Type | Description | Key Pathways/Molecules Involved |
|---|---|---|
| Negative Feedback | Beta-defensins suppress the signaling pathways that lead to their own production. | Inhibition of TLR signaling, reduction of NF-κB activation. nih.gov |
| Positive Feedback | Beta-defensins enhance the immune response, leading to further defensin production. | Chemoattraction of immune cells, production of inflammatory cytokines. nih.gov |
| Modulation of Cell Lifespan | Beta-defensins can inhibit apoptosis in immune cells like neutrophils. | Inhibition of caspase 3 activity, upregulation of anti-apoptotic proteins (e.g., Bcl-xL). nih.gov |
Role of Beta Defensin C7 Precursor in Specific Biological Systems Non Clinical
Studies in Animal Models (e.g., Bovine enteric models)
Research in bovine models has been crucial for understanding the function of beta-defensins in the gastrointestinal tract. A specific "enteric beta-defensin" has been identified in the bovine small intestine and colon, highlighting the localized importance of these peptides in gut immunity. frontiersin.org These defensins are a key part of the innate host defenses within the colonic epithelium, helping to maintain a healthy microbiome and protect against pathogens. mdpi.com
Studies show that the expression of these peptides can be induced by microbial components. For instance, lipopolysaccharide (LPS), a component of gram-negative bacteria, can trigger the expression of beta-defensins in the colonic epithelium. mdpi.com This inducible nature allows for a targeted response to potential threats within the intestinal environment. The function of beta-defensins in the gut is considered a vital mechanism for protecting the colonic epithelium from harmful bacteria and for regulating the composition of commensal microbiota. mdpi.com
| Bovine Beta-Defensin Research Findings in Enteric Models | |
| Area of Study | Key Findings |
| Localization | A distinct enteric beta-defensin is expressed in the bovine small intestine and colon. frontiersin.org |
| Primary Function | Contributes to the innate host defense of the colonic mucosa, helping to manage the microbiome and defend against pathogens. mdpi.com |
| Induction Mechanisms | Expression can be induced by microbial components like Lipopolysaccharide (LPS) from gram-negative bacteria. mdpi.com |
| Overall Role | Considered essential for protecting the intestinal epithelium and regulating the commensal microbial population. mdpi.com |
Contribution to Mucosal Host Defense
Beta-defensins are fundamental components of mucosal immunity in various epithelial tissues, including the respiratory, reproductive, and gastrointestinal tracts. nih.govnih.gov They act as gatekeepers at these critical interfaces, preventing inflammation and disease caused by pathogens. nih.govnih.gov Their primary mechanism of action involves direct antimicrobial activity against a wide range of microbes, including bacteria, fungi, and enveloped viruses. nih.gov As cationic peptides, they are attracted to the negatively charged membranes of microbes, leading to membrane disruption and cell death. nih.gov
Involvement in Reproductive Physiology
Beta-defensins are widely expressed in the male and female reproductive tracts of mammals, where they play a dual role in protecting against infection and supporting fertility. researchgate.netnih.gov In the male reproductive tract, beta-defensins are highly expressed in the epididymis, indicating their importance in sperm maturation. nih.gov They are believed to create a stable, protected microenvironment for sperm development and function. oup.comoup.com
In the female reproductive system, bovine endometrial cells are known to produce beta-defensins, with expression levels increasing significantly during uterine disease, highlighting their role in uterine health. frontiersin.org It is hypothesized that these peptides evolved to help regulate the influx of microbes that can occur during natural reproduction. frontiersin.org Their presence in the reproductive tract is crucial for defending against pathogens that could otherwise compromise fertility or lead to adverse pregnancy outcomes. nih.gov
| Role of Beta-Defensins in the Bovine Reproductive System | |
| Location | Function |
| Male Reproductive Tract (Epididymis) | High expression suggests a key role in sperm maturation and protection. nih.gov |
| Female Reproductive Tract (Endometrium) | Produced by endometrial cells; expression is elevated during uterine disease, indicating a protective role. frontiersin.org |
| General Function | Provide innate immune defense against pathogens, protecting fertility and overall reproductive health. researchgate.netnih.gov |
Interactions with Commensal Microbiota and Maintenance of Microbiome Homeostasis
Beta-defensins are now understood to be critical regulators of the body's commensal microbial communities. nih.govnih.gov Rather than indiscriminately eliminating all bacteria, they function as "farmers" of the microbiome, managing the cross-talk between the host and its resident microbes to maintain a healthy balance. nih.govnih.gov This regulation is essential for preventing the overgrowth of potentially harmful pathobionts while tolerating beneficial commensal species. nih.gov
This selective pressure helps shape the composition of the microbiome on mucosal surfaces. nih.gov Low, constitutive expression of beta-defensins is associated with controlling the growth of commensal bacteria, whereas elevated expression often signals the presence of a pathogenic threat. nih.gov This dynamic regulation allows the host to maintain physiological normality and prevent the inflammation and disease that can arise from dysbiosis, or an imbalanced microbiome. nih.govnih.gov The ability of beta-defensins to differentiate between commensal and pathogenic bacteria is a sophisticated feature of the innate immune system at mucosal surfaces. nih.gov
Table of Compounds Mentioned
Advanced Research Methodologies for Beta Defensin C7 Precursor Studies
Molecular Cloning and Gene Characterization Techniques
The initial step in characterizing a novel beta-defensin, such as the Beta-defensin C7 precursor, involves isolating and sequencing its corresponding gene. This process typically begins with the isolation of total RNA from tissues where expression is anticipated. nih.gov From this RNA, complementary DNA (cDNA) is synthesized, which serves as a template for amplification. nih.gov
A common approach is the use of the polymerase chain reaction (PCR) with degenerate primers designed based on conserved sequences found in other known beta-defensins. nih.gov For genes where the sequence is partially known or to identify the full-length cDNA, Rapid Amplification of cDNA Ends (RACE) is employed. nih.gov This technique allows for the amplification and sequencing of the 5' and 3' ends of the mRNA transcript. nih.gov
Once the cDNA is cloned, typically into a plasmid vector, it is sequenced to deduce the complete amino acid sequence of the prepropeptide. nih.govnih.gov The genomic structure, including the arrangement of exons and introns, can be determined by comparing the cDNA sequence to genomic DNA databases or through direct sequencing of amplified genomic DNA. nih.govresearchgate.net For instance, analysis of the channel catfish beta-defensin gene revealed a structure of three exons and two introns. researchgate.net In silico analysis of genomic databases is also a powerful tool for identifying and characterizing the structure of new beta-defensin genes. nih.gov
Table 1: Common Techniques for Gene Cloning and Characterization
| Technique | Purpose | Typical Application for Beta-Defensin Precursors |
|---|---|---|
| RNA Isolation & cDNA Synthesis | To create a stable DNA copy of the expressed mRNA transcripts. | Isolation of total RNA from tissues like bone marrow or gills, followed by reverse transcription to produce cDNA for PCR. nih.govnih.gov |
| Polymerase Chain Reaction (PCR) | To amplify specific DNA segments. | Using degenerate primers based on conserved defensin (B1577277) sequences to amplify a partial gene fragment. nih.gov |
| RACE (Rapid Amplification of cDNA Ends) | To obtain the full-length sequence of a transcript. | Amplifying the unknown 5' and 3' ends of the beta-defensin precursor cDNA. nih.gov |
| Gene Sequencing | To determine the precise order of nucleotides in a DNA molecule. | Deducing the complete amino acid sequence of the prepropeptide from the cloned cDNA. nih.gov |
| In Silico Genomic Analysis | To identify gene structures and orthologs using computational tools. | Determining the exon-intron structure of beta-defensin genes by searching genomic databases. nih.gov |
Expression Analysis (e.g., Northern Blot, qPCR, RNA-Seq)
Understanding where and when the this compound gene is expressed is crucial to understanding its function. Several techniques are used to quantify mRNA levels in different tissues or under various conditions, such as in response to inflammatory stimuli or pathogens.
Northern Blot: This traditional method involves separating RNA samples by size via gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe specific to the beta-defensin gene. nih.gov The signal intensity provides a relative measure of mRNA abundance. nih.gov Probes for housekeeping genes, like α-tubulin, are used to normalize for the amount of RNA loaded. nih.gov
Quantitative Real-Time PCR (qPCR or RT-qPCR): A highly sensitive and quantitative method, qPCR is used to measure the expression of specific genes. mdpi.com It involves reverse transcribing RNA into cDNA and then amplifying the target gene sequence in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified product, allowing for precise quantification of the initial mRNA levels relative to a reference gene. mdpi.com
RNA-Sequencing (RNA-Seq): This high-throughput sequencing approach provides a comprehensive and unbiased view of the entire transcriptome. mdpi.commdpi.com By sequencing all the cDNA molecules in a sample, RNA-Seq can identify and quantify the expression levels of thousands of genes simultaneously, including novel beta-defensin isoforms. mdpi.com This method is particularly useful for discovering differentially expressed genes between different conditions or tissues. mdpi.commdpi.com
Studies comparing these methods have shown that while they generally correlate, some discrepancies can arise, highlighting the importance of validating findings, often with qPCR. nih.gov
Protein Purification and Characterization Techniques
To study the biochemical and functional properties of the this compound, the protein must be produced and purified in a recombinant form. This is typically achieved by cloning the gene's coding sequence into a prokaryotic or eukaryotic expression vector. nih.govfrontiersin.org
A common strategy involves fusing the defensin peptide with a larger protein or tag, such as a polyhistidine-tag (His-tag) or Glutathione-S-Transferase (GST), which facilitates purification. nih.govekb.eg For example, His-tagged beta-defensins can be purified from cell lysates using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.gov The protein binds to the nickel resin and is then eluted. nih.gov Similarly, GST-tagged proteins are purified using glutathione (B108866) affinity chromatography. ekb.eg
Following the initial affinity purification, further steps like gel filtration chromatography are often employed to separate the protein from contaminants and aggregates, yielding a highly pure product. nih.govsjsu.edu The purity and molecular weight of the recombinant protein are confirmed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). frontiersin.org The identity of the purified protein can be further verified by techniques such as Western blotting, using antibodies against the fusion tag, or by mass spectrometry. frontiersin.orgnih.gov
Table 2: Summary of Recombinant Beta-Defensin Purification Steps
| Step | Technique | Description |
|---|---|---|
| Expression | Heterologous Expression System (e.g., E. coli) | The gene for the tagged beta-defensin precursor is expressed in a host organism. nih.govfrontiersin.org |
| Initial Purification | Affinity Chromatography (e.g., Ni-NTA or Glutathione) | The tagged protein is selectively captured from the crude cell lysate based on its affinity for the column matrix. nih.govekb.eg |
| Further Purification | Gel Filtration Chromatography | Separates proteins based on size, removing aggregates and remaining impurities. nih.gov |
| Characterization | SDS-PAGE & Western Blot | Verifies the size, purity, and identity of the final protein product. frontiersin.org |
| Identity Confirmation | Mass Spectrometry (e.g., MALDI-TOF) | Precisely determines the molecular mass of the purified peptide, confirming its identity. nih.gov |
Structural Determination Methods (e.g., X-ray Crystallography, NMR Spectroscopy)
Determining the three-dimensional structure of the this compound is key to understanding its mechanism of action. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy: This technique is used to determine the structure of proteins in solution, which can closely mimic their native physiological environment. nih.govnih.gov For beta-defensins, two-dimensional proton NMR is used to identify protons that are close to each other in space, generating a set of distance constraints. johnshopkins.edu These constraints are then used to calculate a family of structures consistent with the experimental data. nih.govnih.gov NMR studies have revealed that mammalian beta-defensins share a conserved fold, characterized by a triple-stranded, antiparallel β-sheet, which is stabilized by three intramolecular disulfide bonds, despite low sequence similarity. nih.govnih.govjohnshopkins.edu
X-ray Crystallography: This method requires the protein to be in a crystalline form. X-rays are diffracted by the crystal, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic model of the protein. While highly detailed, obtaining suitable crystals of small, flexible peptides like defensins can be challenging.
These structural studies have shown that the conserved fold of beta-defensins is crucial for their function, creating an amphiphilic molecule with a non-uniform surface distribution of positive charge that is thought to be essential for interacting with microbial membranes. nih.govnih.gov
In Vitro and Ex Vivo Assays for Functional Characterization (e.g., Chemotaxis Assays, Antimicrobial Assays)
Once purified, the recombinant this compound can be tested for its biological activities using a variety of assays.
Antimicrobial Assays: The ability of the defensin to kill or inhibit the growth of microbes is a hallmark of its function. Common methods include the gel overlay assay, where the protein is run on a gel which is then overlaid with agar (B569324) containing bacteria; clear zones indicate antimicrobial activity. nih.gov Another method is the broth microdilution assay, where microbes are incubated in liquid media with serial dilutions of the defensin to determine the minimum inhibitory concentration (MIC). mdpi.com The agarose (B213101) diffusion method, where the purified protein is placed on an agarose plate seeded with fungi, is used to test for antifungal activity. frontiersin.org
Chemotaxis Assays: Beta-defensins can act as chemoattractants, recruiting immune cells to sites of infection. This activity is measured using chemotaxis assays, often employing a multi-well chamber (e.g., a Boyden chamber). doi.org In this setup, immune cells (such as monocytes, T cells, or dendritic cells) are placed in an upper chamber, separated by a porous membrane from the lower chamber containing the defensin. doi.orgresearchgate.net The number of cells that migrate through the membrane toward the defensin is then quantified to measure its chemotactic potency. doi.org Studies have shown that some beta-defensins mediate chemotaxis through specific chemokine receptors like CCR2 and CCR6. doi.orgresearchgate.net
Genetic Manipulation and Gene Editing Approaches in Model Systems
To investigate the in vivo role of the this compound, researchers turn to genetic manipulation in model organisms such as mice. mdpi.com Modern gene-editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the ability to create precise genetic modifications. nih.govnih.gov
This technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-stranded break (DSB). nih.gov The cell's natural repair mechanisms can then be harnessed to either disable the gene (knockout) or introduce specific changes (knock-in). nih.gov
Gene Knockout: By introducing small insertions or deletions (indels) during the repair process, the reading frame of the beta-defensin gene can be disrupted, leading to a loss of function. nih.gov This allows researchers to study the consequences of the absence of the protein, for example, by observing an increased susceptibility of the knockout animal to certain infections.
Gene Knock-in: By providing a DNA repair template, specific mutations can be introduced into the gene, or it can be tagged with a reporter protein (like GFP) to track its expression and localization in vivo. nih.gov
These gene-editing tools offer powerful ways to create animal models that can elucidate the precise physiological and pathological roles of the this compound in host defense and immunity. mdpi.comnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| α-tubulin |
| Glutathione |
| Glutathione-S-Transferase (GST) |
| Green Fluorescent Protein (GFP) |
| Nickel |
Future Directions in Beta Defensin C7 Precursor Research
Elucidation of Novel Biological Functions and Mechanisms
While beta-defensins are primarily recognized for their direct antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses, their functional repertoire is known to extend to various immunomodulatory activities. nih.govnih.gov Future research should focus on uncovering biological functions of the Beta-defensin C7 precursor beyond its presumed antimicrobial properties.
Key areas of investigation should include:
Immunomodulatory Roles: Exploring its ability to act as a chemoattractant for immune cells such as T-lymphocytes and immature dendritic cells, thereby bridging the innate and adaptive immune responses. nih.gov
Cell Signaling: Investigating its potential to modulate intracellular signaling pathways in host cells to influence inflammatory responses and other cellular processes.
Wound Healing and Tissue Repair: Assessing its contribution to processes like cell proliferation, migration, and angiogenesis, which are critical for tissue regeneration.
Microbiome Regulation: Determining its role in shaping the composition and function of commensal microbial communities on mucosal surfaces. nih.govfrontiersin.org
A deeper understanding of these novel functions will require detailed mechanistic studies. The amphipathic nature of defensins allows them to interact with and disrupt microbial membranes, a mechanism that could be further explored for the this compound. nih.gov Additionally, investigating its interactions with specific host cell receptors and signaling molecules will be crucial to unraveling its non-antimicrobial functions.
Identification of Additional Regulatory Pathways
The expression of beta-defensins is tightly regulated, often induced in response to microbial products or inflammatory stimuli. While general regulatory pathways for beta-defensins have been identified, the specific mechanisms governing the expression of the this compound are not well understood.
Future studies should aim to:
Identify Transcriptional Regulators: Pinpoint the specific transcription factors and co-regulators that bind to the promoter and enhancer regions of the DEFB107 gene to control its expression.
Map Upstream Signaling Cascades: Elucidate the complete signaling pathways, from receptor activation to gene expression, that are triggered by various stimuli to induce this compound synthesis. Pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are known to regulate other beta-defensins, are prime candidates for investigation. nih.gov
Investigate Epigenetic Regulation: Explore the role of epigenetic modifications, such as histone acetylation and DNA methylation, in controlling the accessibility of the DEFB107 gene for transcription. nih.gov
Post-transcriptional and Post-translational Regulation: Examine mechanisms that control the stability of DEFB107 mRNA and the processing of the precursor protein into its mature, active form. The proteolytic cleavage of the precursor is a critical step in the activation of many defensins. nih.gov
High-Throughput Screening for Modulators of Expression or Activity
The identification of small molecules that can modulate the expression or activity of the this compound holds therapeutic potential. High-throughput screening (HTS) is a powerful approach to discover such compounds from large chemical libraries.
Future HTS campaigns could be designed to:
Identify Inducers of Gene Expression: Utilize cell-based reporter assays, where the DEFB107 promoter drives the expression of a reporter gene (e.g., luciferase), to screen for compounds that upregulate its transcription.
Discover Direct Binders and Activity Modulators: Employ biochemical assays to identify molecules that directly bind to the this compound and either enhance or inhibit its activity.
Screen for Modulators of Regulatory Pathways: Target known regulatory pathways of beta-defensin expression with focused compound libraries to identify molecules that can indirectly modulate the levels of the this compound.
Table 1: Potential High-Throughput Screening Strategies for this compound Modulators
| Screening Approach | Assay Principle | Potential Outcomes |
| Reporter Gene Assay | Cells transfected with a plasmid where the DEFB107 promoter controls a reporter gene are treated with library compounds. | Identification of compounds that increase or decrease the transcription of the DEFB107 gene. |
| Biochemical Binding Assay | The purified this compound is immobilized and screened against a compound library to detect direct binding events. | Discovery of small molecules that directly interact with the precursor protein. |
| Functional Activity Assay | A functional readout of this compound activity (e.g., antimicrobial effect) is used to screen for compounds that enhance or inhibit this function. | Identification of compounds that modulate the biological activity of the precursor. |
Development of Advanced In Vitro and In Vivo Model Systems
To comprehensively study the biological functions and therapeutic potential of the this compound, the development of sophisticated and relevant model systems is essential.
Future efforts in this area should include:
Advanced In Vitro Models: Moving beyond simple cell cultures to more complex systems that better mimic the in vivo environment. This includes three-dimensional (3D) organoid cultures and air-liquid interface cultures of epithelial cells, which can provide a more realistic setting to study the role of the this compound in mucosal immunity.
Humanized Models: Developing animal models that express the human this compound will be crucial for preclinical studies to assess its therapeutic efficacy and potential off-target effects.
Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)
A systems biology approach, integrating data from multiple "omics" platforms, can provide a holistic view of the functional context of the this compound.
Future research should leverage:
Proteomics: Utilize techniques like mass spectrometry to identify proteins that interact with the this compound, providing insights into its mechanism of action and cellular pathways. duke.eduduke.edu Quantitative proteomics can also be used to assess how the expression of the precursor and other proteins changes in response to infection or inflammation. nih.gov
Metabolomics: Analyze the metabolic profiles of cells or tissues in the presence or absence of the this compound to understand its impact on cellular metabolism and to identify potential biomarkers associated with its activity. nih.govnih.gov
Transcriptomics: Perform comprehensive gene expression analyses to identify genes and pathways that are co-regulated with the DEFB107 gene, offering clues to its broader biological roles.
Integrative Analysis: Combine data from proteomics, metabolomics, and transcriptomics to construct comprehensive network models that illustrate the interactions and functional relationships of the this compound within the larger biological system. nih.gov
Comparative Studies Across Diverse Species to Understand Evolutionary Divergence
The evolution of beta-defensin genes is characterized by gene duplication and diversification, leading to a wide array of defensin (B1577277) repertoires across different species. nih.govnih.gov Comparative studies are essential to understand the evolutionary pressures that have shaped the this compound and its function.
Future evolutionary studies should involve:
Phylogenetic Analysis: Constructing detailed phylogenetic trees to trace the evolutionary history of the DEFB107 gene and its orthologs across a broad range of species. This can reveal patterns of conservation and divergence.
Analysis of Gene Copy Number Variation: Investigating copy number variation (CNV) of the DEFB107 gene within and between species, as CNV is a known mechanism for adaptation in the beta-defensin family and can influence disease susceptibility. nih.gov
Functional Comparisons of Orthologs: Characterizing the functional properties of this compound orthologs from different species to understand how its biological activities have evolved.
Tracing Ancestral Origins: Investigating the relationship between vertebrate beta-defensins and their ancestral counterparts in invertebrates, such as the "big defensins," can provide insights into the ancient origins and conserved structural features of these molecules. researchgate.net The defensin domain of vertebrate beta-defensins is thought to have emerged from an ancestral big defensin through processes like exon shuffling or intronization. researchgate.net
By pursuing these future research directions, the scientific community can significantly advance our understanding of the this compound, paving the way for potential therapeutic applications and a more complete appreciation of its role in innate immunity.
Q & A
Basic: What structural characteristics of Beta-defensin C7 precursor influence its antimicrobial activity?
Beta-defensin C7, like other defensins, contains conserved cysteine residues forming disulfide bonds critical for its tertiary structure and antimicrobial function. Methodologically, structural analysis involves:
- Circular Dichroism (CD) spectroscopy to assess secondary structure under varying pH conditions .
- Site-directed mutagenesis to disrupt cysteine residues and evaluate functional loss in antimicrobial assays (e.g., zone-of-inhibition tests against E. coli or S. aureus) .
- Molecular dynamics simulations to model interactions with microbial membranes, identifying key residues for lipid bilayer disruption.
Advanced: How can contradictory findings in Beta-defensin C7’s role in COPD pathogenesis be resolved?
Discrepancies (e.g., initial association with COPD vs. non-replication in larger cohorts ) require:
- Power analysis to ensure adequate sample sizes for genetic association studies, addressing underpowered initial cohorts.
- Standardized copy number measurement , such as Paralogue Ratio Test (PRT) with triplicate validation, to minimize technical variability .
- Stratified analysis by smoking status or comorbidities to identify confounding factors.
- Multi-omics integration (e.g., transcriptomics of airway epithelial cells) to contextualize genetic findings with expression data.
Basic: What experimental models are suitable for studying Beta-defensin C7’s immunomodulatory functions?
- In vitro :
- Primary human bronchial epithelial cells stimulated with LPS/IL-1β to mimic infection-induced defensin secretion .
- Co-culture systems with neutrophils to assess chemotactic activity via transwell migration assays.
- In vivo :
- Knockout murine models to study susceptibility to pulmonary infections.
- Caution : Species-specific defensin expression may limit translatability; validate cross-reactivity of antibodies or probes .
Advanced: What methodological pitfalls arise when quantifying Beta-defensin C7 in biofluids, and how can they be mitigated?
Common pitfalls include:
- Matrix interference in ELISA (e.g., heterophilic antibodies in serum): Use blocking agents like HBR-1 and validate with spike-recovery experiments .
- Proteolytic degradation : Collect samples with protease inhibitors and store at -80°C.
- Cross-reactivity in multiplex assays : Pre-test antibody panels against homologous defensins (e.g., Beta-defensin 1/2) .
- Normalization : Use total protein concentration or housekeeping proteins (e.g., albumin) for quantitative consistency.
Basic: How is Beta-defensin C7’s gene expression regulated in mucosal tissues?
- qRT-PCR with primers targeting the DEFB107 gene under inflammatory stimuli (TNF-α, IFN-γ).
- Chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., NF-κB) binding to the promoter region.
- Epigenetic analysis via bisulfite sequencing to assess methylation patterns in hypersecretory vs. normal epithelia.
Advanced: What systems biology approaches can elucidate Beta-defensin C7’s multifunctional roles beyond antimicrobial activity?
- Network analysis : Integrate protein-protein interaction databases (e.g., STRING) to map defensin crosstalk with cytokines (e.g., IL-17) .
- Single-cell RNA-seq of mucosal tissues to identify cell-type-specific expression patterns.
- Machine learning : Train classifiers on defensin expression profiles to predict clinical outcomes (e.g., sepsis progression).
Basic: What are the ethical considerations when designing human studies on Beta-defensin C7 and disease susceptibility?
- Informed consent : Disclose risks of genetic testing if analyzing DEFB107 polymorphisms .
- Data anonymization : Strip datasets of identifiers when sharing genomic or proteomic data.
- IRB approval : Justify inclusion/exclusion criteria (e.g., smoking history in COPD studies) to avoid selection bias .
Advanced: How can conflicting functional data from in vitro vs. in vivo studies of Beta-defensin C7 be reconciled?
- Microenvironment replication : Supplement in vitro models with mucus analogs or hypoxia chambers to mimic tissue conditions.
- Pharmacokinetic profiling : Track defensin half-life in vivo using radiolabeled tracers.
- Organoid models : Use 3D airway epithelia to bridge the gap between cell lines and whole organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
